Ethyl 3,4-O-isopropylideneshikimate
Ethyl 3,4-O-isopropylideneshikimate
Brand Name:
Vulcanchem
CAS No.:
136994-78-0
VCID:
VC21203629
InChI:
InChI=1S/C12H18O5/c1-4-15-11(14)7-5-8(13)10-9(6-7)16-12(2,3)17-10/h6,8-10,13H,4-5H2,1-3H3/t8-,9-,10+/m1/s1
SMILES:
CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C
Molecular Formula:
C12H18O5
Molecular Weight:
242.27 g/mol
Ethyl 3,4-O-isopropylideneshikimate
CAS No.: 136994-78-0
Cat. No.: VC21203629
Molecular Formula: C12H18O5
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136994-78-0 |
|---|---|
| Molecular Formula | C12H18O5 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
| Standard InChI | InChI=1S/C12H18O5/c1-4-15-11(14)7-5-8(13)10-9(6-7)16-12(2,3)17-10/h6,8-10,13H,4-5H2,1-3H3/t8-,9-,10+/m1/s1 |
| Standard InChI Key | YDMLLAZCHMXIOO-BBBLOLIVSA-N |
| Isomeric SMILES | CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)O)OC(O2)(C)C |
| SMILES | CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C |
| Canonical SMILES | CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator